molecular formula C16H16FNOS B5803420 N-(2-fluorophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide

N-(2-fluorophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide

Cat. No.: B5803420
M. Wt: 289.4 g/mol
InChI Key: WPTBTJXTFKKOSB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide typically involves the reaction of 2-fluoroaniline with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methylthiophenol to yield the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

N-(2-fluorophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfanyl group can modulate its reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-4-fluorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide
  • N-(5-amino-2-methylphenyl)-2-[(4-fluorophenyl)sulfanyl]propanamide

Uniqueness

N-(2-fluorophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-fluorophenyl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c1-12-6-8-13(9-7-12)20-11-10-16(19)18-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTBTJXTFKKOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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